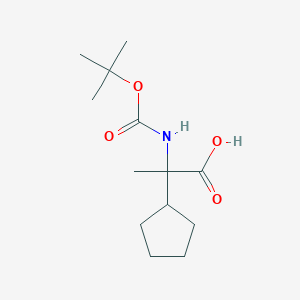![molecular formula C23H18N2O5S B2443439 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide CAS No. 872613-39-3](/img/structure/B2443439.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds with structural similarities to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide. These studies involve intricate synthetic routes, starting from basic chemical precursors to achieve the final complex molecules. For instance, Sailaja Rani Talupur et al. (2021) have synthesized a series of compounds by condensing different substituted phenyl phosphoro dichloridates with a specific synthon, which was prepared through a multi-step synthesis starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol. The synthesized compounds were then subjected to various characterization techniques, including IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, to confirm their structures (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Therapeutic Applications
The synthesized compounds related to the chemical structure of interest have been evaluated for their potential therapeutic applications. For example, some compounds have shown promise as anti-inflammatory and analgesic agents. A. Abu-Hashem et al. (2020) synthesized novel derivatives and tested them as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications of such compounds in treating inflammation and pain (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Moreover, compounds with similar structural frameworks have been evaluated for their antimicrobial properties. Sailaja Rani Talupur et al. (2021) also included an antimicrobial evaluation in their study, where the target molecules underwent biological evaluation against a range of microbes. This aspect of research indicates the potential utility of such compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Docking Studies
Molecular docking studies are a crucial step in understanding how these compounds interact with biological targets at the molecular level. Such studies can predict the binding efficiency and mode of action of synthesized compounds, aiding in the design of more potent and selective therapeutic agents. For instance, the antimicrobial evaluation and docking studies conducted by Sailaja Rani Talupur et al. (2021) provide insights into the potential mechanisms through which these compounds exert their effects (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-20(13-15-4-3-11-31-15)25-21-16-5-1-2-6-17(16)30-22(21)23(27)24-14-7-8-18-19(12-14)29-10-9-28-18/h1-8,11-12H,9-10,13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKKVAXQLCZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2443356.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)



![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2443362.png)

![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)


![N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2443378.png)
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)